molecular formula C9H9NO3 B176074 6-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 119273-81-3

6-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No. B176074
M. Wt: 179.17 g/mol
InChI Key: VHQKWLILGPELQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2,3-dihydro-1H-inden-1-ol (6-NOI) is a heterocyclic organic compound that is used in various scientific and industrial applications. It has a wide variety of applications in organic chemistry, pharmaceuticals, and biochemistry. 6-NOI is a versatile compound with many potential applications due to its unique properties.

Scientific Research Applications

Antibacterial and Antifungal Studies

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Pharmacological Properties

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives, which include 2,3-dihydro-1H-inden-1-one, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQKWLILGPELQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558822
Record name 6-Nitro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-2,3-dihydro-1H-inden-1-ol

CAS RN

119273-81-3
Record name 6-Nitro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-nitro-1-indanone (18.9 g, 107 mmol) in methanol (300 mL) was cooled to 0° C. and sodium borohydride (4.04 g, 107 mmol) was added in several small portions. The reaction was then stirred overnight at 25° C. The solution was quenched at 0° C. with methanolic hydrochloric acid (200 mL), concentrated under reduced pressure, redissolved in dichloromethane, washed with water, and the organic layer reconcentrated to provide the crude alcohol as a brown solid which was used without further purification in Preparation 3.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-nitro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
6-nitro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-nitro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
Reactant of Route 4
6-nitro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
Reactant of Route 5
6-nitro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-nitro-2,3-dihydro-1H-inden-1-ol

Citations

For This Compound
1
Citations
X Guan, P Luo, Q He, Y Hu, H Ying - Molecules, 2016 - mdpi.com
A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized. The use of receptor binding, cell proliferation and cell differentiation …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.